
3-N-cyclopentylpyridine-2,3-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3-diamines, such as 3-N-cyclopentylpyridine-2,3-diamine, can be achieved through a novel visible light-driven method. This method uses anilines and diisopropylethylamine as starting materials and aldehydes as proton acceptors under the action of the organic photosensitiser 4CzIPN . The reaction mechanism does not involve the imine intermediate .Molecular Structure Analysis
The molecular formula of 3-N-cyclopentylpyridine-2,3-diamine is C10H15N3 . Its molecular weight is 177.25 g/mol.Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Physical And Chemical Properties Analysis
3-N-cyclopentylpyridine-2,3-diamine is a white to off-white crystalline powder with a melting point of 214-216°C. It is sparingly soluble in water and soluble in most organic solvents.Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions .
- They modulate the functions of receptors or enzymes in living systems, which is very important for studying biology and their treatment of disease .
- They have been developed as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
- The synthesis of these compounds usually involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .
-
Organic Chemistry
- Imidazo[4,5-b]pyridines are used in the synthesis of a privilege imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent .
- The synthesis pathway is green, simple, and superior compared with other already reported procedures, with the high abundance of reagents and great ability in expanding the structural diversity .
-
Photocatalytic Synthesis
- 2,3-Diamines, which are skeleton structures widely found in natural products and drug molecules, can be synthesized from anilines and diisopropylethylamine via C–N bond cleavage and C–C bond formation .
- This method has mild conditions, avoids the use of metal reagents, and does not involve the imine intermediate .
- Under optimal conditions, the yield of 2,3-diamines is up to 90% .
- In addition, the aldehydes give rise to 2,3-diols after the reaction, which means that the method can synthesize diamines and diols in one pot .
-
Bio-based Synthesis
- A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established .
- This multi-step synthesis comprises the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .
- Diastereomerically pure cis- and trans-isomers of CPDA were reacted with bio-based lactones, and 5-(hydroxymethyl)furfural (HMF) to synthesize novel bifunctional diol monomers with internal amide and imine groups .
- Monomer 5, derived using γ-valerolactone (GVL), was successfully applied in the synthesis of polyurethanes .
-
Cooperative Covalent Polymerization
- Polypeptides, as the synthetic analogues of natural proteins, are an important class of biopolymers that are widely studied and used in various biomedical applications .
- The preparation of polypeptide materials from the polymerization of N-carboxyanhydride (NCA) is limited by various side reactions and stringent polymerization conditions .
- Recently, a cooperative covalent polymerization (CCP) of NCA in solvents with low polarity and weak hydrogen-bonding ability (e.g., dichloromethane or chloroform) has been developed .
- The polymerization exhibits characteristic two-stage kinetics, which is significantly accelerated compared with conventional polymerization under identical conditions .
- The remarkable rate acceleration of the CCP offers a promising strategy for the efficient synthesis of polypeptide materials, since the fast kinetics outpaces various side reactions during the polymerization process .
-
Covalent Organic Frameworks (COFs)
Safety And Hazards
Propiedades
IUPAC Name |
3-N-cyclopentylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8,13H,1-2,4-5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMFGIHAQLZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735161 | |
| Record name | N~3~-Cyclopentylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-cyclopentylpyridine-2,3-diamine | |
CAS RN |
1286273-74-2 | |
| Record name | N~3~-Cyclopentylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-N-cyclopentylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B1400124.png)
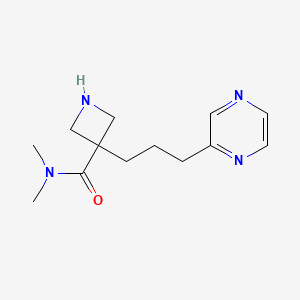
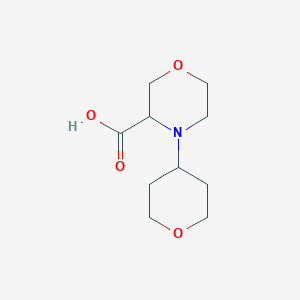
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)
![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)

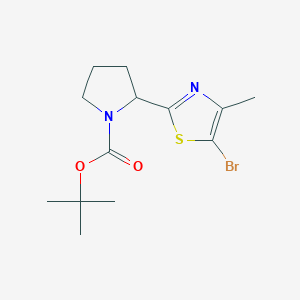
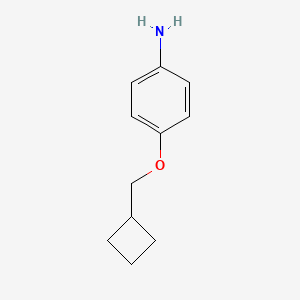


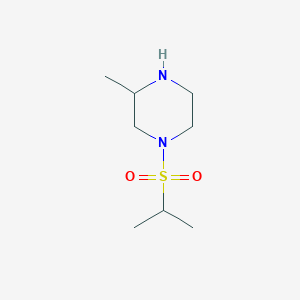
![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)
